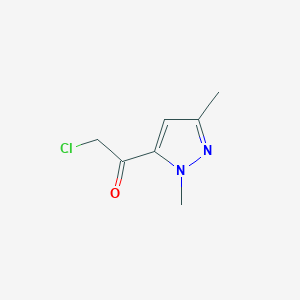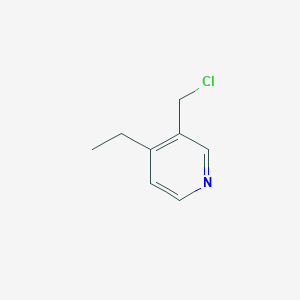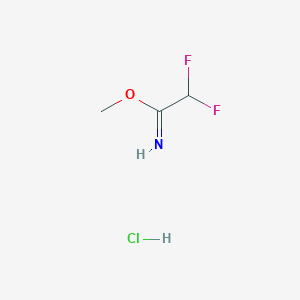![molecular formula C17H13N5S B13122600 N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine is a complex organic compound with the molecular formula C17H13N5S. It contains 36 atoms, including 13 hydrogen atoms, 17 carbon atoms, 5 nitrogen atoms, and 1 sulfur atom
Méthodes De Préparation
The synthesis of N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine involves multiple steps, typically starting with the formation of the thiazole ring followed by the construction of the pyrimidine ring. Common synthetic routes include:
Cyclization Reactions: The formation of the thiazole ring through cyclization reactions involving appropriate precursors.
Condensation Reactions: The pyrimidine ring is often constructed through condensation reactions with suitable reagents.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Analyse Des Réactions Chimiques
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine can be compared with other similar compounds, such as:
Pyrimido[4,5-D]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Unique Features: This compound is unique due to its specific substitution pattern and the resulting biological properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H13N5S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-N,2-N-diphenyl-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C17H13N5S/c18-15-14-16(20-11-19-15)23-17(21-14)22(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20) |
Clé InChI |
ZLNOGLVPVREBOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC4=C(N=CN=C4S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
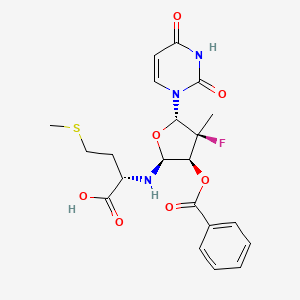
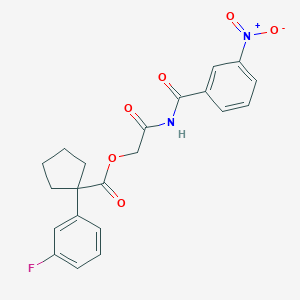
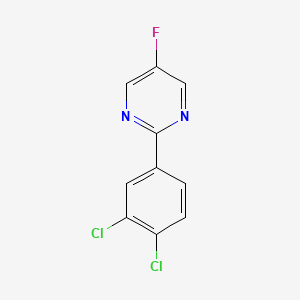
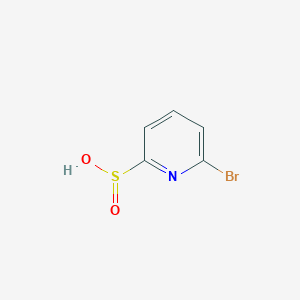
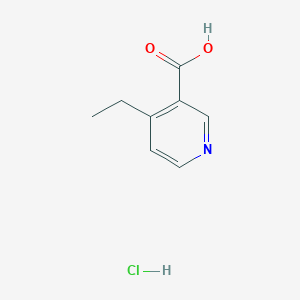
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)

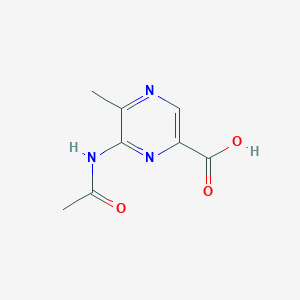
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
